molecular formula C15H11ClN4 B11840509 [2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-16-8

[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B11840509
CAS No.: 88571-16-8
M. Wt: 282.73 g/mol
InChI Key: VAYJWPDGOYWYEN-UHFFFAOYSA-N
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Description

[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile is a heterocyclic compound that features a unique structure combining a chloropyridine moiety with an imidazopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile typically involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Alternatively, 3-bromoimidazopyridines can be synthesized in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopyridines.

Scientific Research Applications

[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile is unique due to its specific combination of a chloropyridine moiety with an imidazopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88571-16-8

Molecular Formula

C15H11ClN4

Molecular Weight

282.73 g/mol

IUPAC Name

2-[2-(5-chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C15H11ClN4/c1-10-2-5-14-19-15(12-4-3-11(16)8-18-12)13(6-7-17)20(14)9-10/h2-5,8-9H,6H2,1H3

InChI Key

VAYJWPDGOYWYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=NC=C(C=C3)Cl)C=C1

Origin of Product

United States

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